(6-Methoxy-5-methylpyridin-3-yl)methanamine
Description
(6-Methoxy-5-methylpyridin-3-yl)methanamine is a pyridine derivative with a methoxy group at position 6, a methyl group at position 5, and a methanamine (-CH$2$NH$2$) substituent at position 3. The methanamine group enhances basicity and hydrogen-bonding capacity, while the methoxy and methyl groups influence electronic and steric properties .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(6-methoxy-5-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,4,9H2,1-2H3 |
InChI Key |
NMWNCWPSIFFVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OC)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-5-methylpyridin-3-yl)methanamine typically involves multi-step reactions. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with a suitable pyridine derivative.
Step 1:
Step 2:
Step 3:
Industrial Production Methods: Industrial production methods for (6-Methoxy-5-methylpyridin-3-yl)methanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (6-Methoxy-5-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (6-Methoxy-5-methylpyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and as a precursor for bioactive molecules.
Medicine: In medicinal chemistry, (6-Methoxy-5-methylpyridin-3-yl)methanamine is explored for its potential therapeutic properties. It may be used in the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Methoxy-5-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of (6-Methoxy-5-methylpyridin-3-yl)methanamine with closely related analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score* | Key Differences |
|---|---|---|---|---|---|---|
| (6-Methoxy-5-methylpyridin-3-yl)methanamine | Not explicitly listed | C$8$H${12}$N$_2$O | 152.20 (estimated) | 6-OCH$3$, 5-CH$3$, 3-CH$2$NH$2$ | — | Reference compound |
| 6-Methoxy-5-methylpyridin-3-amine | 17288-53-8 | C$7$H${10}$N$_2$O | 138.17 | 6-OCH$3$, 5-CH$3$, 3-NH$_2$ | 0.96 | Amine (-NH$_2$) instead of methanamine |
| (6-Methylpyridin-3-yl)methanamine | 56622-54-9 | C$7$H${10}$N$_2$ | 122.17 | 6-CH$3$, 3-CH$2$NH$_2$ | 0.80 (estimated) | Lacks methoxy group at position 6 |
| [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine | 1016724-24-5 | C$9$H${14}$N$2$O$2$ | 182.22 | 6-OCH$2$CH$2$OCH$3$, 3-CH$2$NH$_2$ | 0.75 (estimated) | Extended ethoxy chain at position 6 |
| 6-Methoxy-2-methylpyridin-3-amine | — | C$7$H${10}$N$_2$O | 138.17 | 6-OCH$3$, 2-CH$3$, 3-NH$_2$ | 0.82 | Methyl at position 2 instead of 5 |
*Similarity scores are based on structural overlap (e.g., ).
Functional Group Impact
- Methanamine vs.
- Methoxy vs. Methyl : The methoxy group at position 6 enhances electron-donating effects and polarity compared to (6-Methylpyridin-3-yl)methanamine (CAS 56622-54-9), which lacks this substituent .
- Substituent Position : Positional isomerism (e.g., 5-methyl vs. 2-methyl in 6-Methoxy-2-methylpyridin-3-amine) alters electronic distribution, affecting reactivity and binding interactions .
Research Findings and Data
Solubility and Stability
- Methanamine derivatives generally exhibit moderate aqueous solubility, influenced by substituents. For example, the methoxy group in the target compound may enhance solubility in polar solvents compared to purely alkyl-substituted analogs ().
- Stability studies on pyridine derivatives (e.g., ) indicate that electron-withdrawing groups like methoxy can reduce susceptibility to oxidative degradation.
Biological Activity
(6-Methoxy-5-methylpyridin-3-yl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyridine ring substituted with methoxy and methyl groups. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C_10H_14N_2O
- Molecular Weight : Approximately 178.24 g/mol
- Structure : The compound features a pyridine ring with a methoxy group at the 6-position and a methyl group at the 5-position, along with a methanamine substituent.
The biological activity of (6-Methoxy-5-methylpyridin-3-yl)methanamine is primarily attributed to its ability to interact with specific molecular targets. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their activity. The presence of the methoxy and methyl groups enhances the compound's stability and reactivity, allowing it to participate in various biochemical pathways .
Biological Activity
Research indicates that (6-Methoxy-5-methylpyridin-3-yl)methanamine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
- Ligand Interaction : It acts as a ligand for specific receptors, impacting various biological pathways and cellular processes .
Research Findings
Recent studies have explored the biological activity of (6-Methoxy-5-methylpyridin-3-yl)methanamine, highlighting its potential therapeutic applications:
Case Studies
- Antiviral Activity : A study demonstrated that compounds structurally similar to (6-Methoxy-5-methylpyridin-3-yl)methanamine exhibited significant antiviral activity against influenza viruses, suggesting that this compound may also have similar effects .
- Cancer Research : In vitro studies indicated that related compounds showed selective cytotoxicity against cancer cell lines, indicating potential for development as anti-cancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
